REACTION_CXSMILES
|
[C:1]1(=O)O[CH2:4][CH2:3][CH2:2]1.[CH2:7]([CH2:10][NH3+:11])[CH2:8][NH3+:9]>>[CH2:3]1[CH2:4][N:11]2[C:1](=[N:9][CH2:8][CH2:7][CH2:10]2)[CH2:2]1
|
Name
|
|
Quantity
|
25.4 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
35 mol
|
Type
|
reactant
|
Smiles
|
C(C[NH3+])C[NH3+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 32 hours
|
Duration
|
32 h
|
Type
|
CUSTOM
|
Details
|
was 220° C.
|
Type
|
DISTILLATION
|
Details
|
73% of the theoretically possible amount of water had been distilled off
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=NCCCN2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12 mol | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |